molecular formula C22H23F2NO B2827740 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one CAS No. 2097863-59-5

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2827740
CAS No.: 2097863-59-5
M. Wt: 355.429
InChI Key: RKBGUUKXZNEQEW-UHFFFAOYSA-N
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Description

The compound "1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide" and "1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride" are structurally similar to the compound you mentioned. They are typically in solid form .


Molecular Structure Analysis

The InChI code for “1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” is 1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) . The InChI code for “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is 1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H .


Physical and Chemical Properties Analysis

The compound “1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” has a molecular weight of 190.19 . The compound “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” has a molecular weight of 183.6266864 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as Dipeptide Synthons :

    • This compound has been utilized in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. It demonstrates the potential for use in peptide synthesis as a dipeptide building block, highlighting its significance in the development of complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).
  • Diversity-Oriented Synthesis of Azaspirocycles :

    • The compound is integral in the multicomponent condensation processes for creating omega-unsaturated dicyclopropylmethylamines, leading to the formation of heterocyclic azaspirocycles. These functionalized pyrrolidines, piperidines, and azepines are important for chemistry-driven drug discovery, underscoring the compound's versatility in synthesizing diverse molecular structures (Wipf, Stephenson, & Walczak, 2004).

Materials Science and Industrial Applications

  • Corrosion Inhibition in Materials :

    • Derivatives of this compound have been studied for their corrosion inhibition properties in materials like mild steel, especially in acidic environments. The effectiveness of these derivatives as inhibitors underlines their potential applications in protecting industrial materials (Chafiq et al., 2020).
  • Semi-Interpenetrating Polymer Networks :

    • The compound has applications in creating semi-interpenetrating polymer networks with enhanced mechanical properties, thermal behavior, and proton conductivity. This makes it relevant in the development of advanced materials, such as those used in proton exchange membranes (Jiang et al., 2014).

Safety and Hazards

The compound “1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” has the following hazard statements: H302, H315, H319, H335 .

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO/c23-22(24)16-21(22)11-13-25(14-12-21)20(26)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBGUUKXZNEQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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